molecular formula C18H20N2O4S2 B2434831 2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 756864-78-5

2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2434831
CAS No.: 756864-78-5
M. Wt: 392.49
InChI Key: RLRWDDZYXVGQPF-UHFFFAOYSA-N
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Description

2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a versatile compound with a unique structure that enables it to have diverse applications in fields such as pharmaceuticals, organic synthesis, and material science. Its structure consists of a benzenesulfonyl group, a propanamido group, and a tetrahydro-1-benzothiophene core, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the coupling of benzenesulfonyl azides with proline derivatives. This reaction is often mediated by a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) as both a solvent and a reactant . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the benzenesulfonyl or propanamido groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a potential inhibitor for various enzymes and proteins, making it valuable for drug discovery and development. In medicine, it has been investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions. Additionally, in the industry, it is used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar compounds to 2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include other benzenesulfonyl derivatives and tetrahydro-1-benzothiophene compounds. For example, methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a related compound with similar structural features. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-8-4-5-9-14(13)25-18(16)20-15(21)10-11-26(23,24)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRWDDZYXVGQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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